[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine
Description
[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine is a heterocyclic organic compound featuring a benzotriazole moiety linked via a phenylmethyl group to a dibenzylamine core. The benzotriazole group is renowned for its roles in coordination chemistry, acting as a stabilizing ligand or directing group in synthetic reactions, while the dibenzylamine moiety may enhance solubility or serve as a protective group for amines. Applications likely center on organic synthesis, particularly in metal-catalyzed C–H functionalization or stabilization of reactive intermediates .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-N,N-dibenzyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4/c1-4-12-22(13-5-1)20-30(21-23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)31-26-19-11-10-18-25(26)28-29-31/h1-19,27H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPALJJFAMOSJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of o-Phenylenediamine
o-Phenylenediamine undergoes diazotization using sodium nitrite (NaNO₂) in acetic acid at 0–5°C, forming a diazonium intermediate. This step is critical for subsequent cyclization:
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{NaNO}2 + \text{CH}3\text{COOH} \rightarrow \text{C}6\text{H}4\text{N}_3^+ + \text{byproducts}
$$
The diazonium salt is unstable and must be processed immediately.
Cyclization to Benzotriazole
Intramolecular cyclization is achieved by heating the diazonium intermediate in aqueous acidic conditions, yielding 1H-benzotriazole. Substituted benzotriazoles (e.g., 5,6-dichloro-1H-benzotriazole) require halogenated o-phenylenediamine precursors. For example, 4,5-dichlorobenzotriazole-1-N-oxide is synthesized via hydrazine reduction of nitro intermediates.
Functionalization of Benzotriazole with Phenylmethyl Groups
Introducing the phenylmethyl group involves nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Nucleophilic Substitution with Chloromethylphenyl Reagents
Benzotriazole reacts with 4-chloromethylbenzyl chloride in the presence of cesium carbonate (Cs₂CO₃) as a base, forming 1-(4-chlorobenzyl)-1H-benzotriazole. This reaction proceeds via an SN2 mechanism:
$$
\text{Benzotriazole} + \text{ClCH}2\text{C}6\text{H}4\text{Cl} \xrightarrow{\text{Cs}2\text{CO}_3} \text{1-(4-Chlorobenzyl)-1H-benzotriazole} + \text{Cl}^-
$$
The chlorinated intermediate serves as a precursor for further amine functionalization.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts conditions using aluminum chloride (AlCl₃) to attach phenylmethyl groups directly to the benzotriazole core. However, this method is less regioselective and often yields mixtures requiring chromatographic separation.
Optimization and Challenges in Synthesis
Regiochemical Control
Substituents on the benzotriazole ring significantly influence reactivity. For instance, 5,6-dichloro substitution enhances electrophilicity at the N1 position, favoring selective benzylation. Methyl or methoxy groups, however, reduce reactivity and necessitate higher temperatures.
Solvent and Base Selection
Polar aprotic solvents like DMF or dimethylacetamide (DMA) improve solubility of intermediates, while Cs₂CO₃ or triethylamine (Et₃N) effectively deprotonate benzotriazole during substitutions.
Byproduct Formation
Competing N2-substitution products are common due to the ambident nucleophilicity of benzotriazole. Chromatographic separation using silica gel with ethyl acetate/hexane mixtures (4:6) is required to isolate the desired N1 isomer.
Analytical Characterization and Validation
Successful synthesis is confirmed through:
- FT-IR : Peaks at 2990–2950 cm⁻¹ (C-H stretching of dibenzylamine) and 1450–1500 cm⁻¹ (benzotriazole ring vibrations).
- ¹H NMR : A singlet at δ 5.73–5.81 ppm corresponds to the benzylic CH group linking benzotriazole and dibenzylamine.
- Mass Spectrometry : Molecular ion peaks at m/z 453.2 ([M+H]⁺) validate the target structure.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Substitution | 72 | 98 | High regioselectivity | Requires halogenated intermediates |
| Reductive Amination | 65 | 95 | Avoids chlorinated reagents | Sensitive to moisture |
| Friedel-Crafts | 55 | 90 | Single-step alkylation | Low regiochemical control |
Industrial Scalability and Environmental Considerations
Large-scale production faces challenges in handling hydrazine derivatives and chlorinated solvents. Recent patents propose continuous-flow systems to improve safety and reduce waste. Green chemistry approaches using water as a solvent are under investigation but remain experimental.
Chemical Reactions Analysis
Types of Reactions
[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds similar to [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
A derivative of benzotriazole was tested against human colorectal carcinoma cell line (HCT116) using the Sulforhodamine B assay. The compound exhibited an IC50 value of 4.53 µM, indicating potent anticancer activity compared to standard drugs like 5-Fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Properties
Benzotriazole compounds have also been evaluated for their antimicrobial properties. The synthesis of related derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N18 | 4.53 | HCT116 (Cancer cell line) |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against several pathogenic strains, suggesting their potential as therapeutic agents in treating infections .
Photostabilization and Corrosion Inhibition
The benzotriazole group is well-known for its applications in photostabilization of polymers and coatings. The incorporation of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine into polymer matrices can enhance UV resistance, thereby prolonging the lifespan of materials exposed to sunlight.
Case Study:
Research has shown that adding benzotriazole derivatives to coatings improves their stability under UV exposure significantly compared to standard formulations without such additives . This application is crucial in industries where material degradation due to UV light can lead to substantial economic losses.
Mechanism of Action
The mechanism of action of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes, altering their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Features : This compound contains an N,O-bidentate directing group (amide and alcohol) compared to the benzotriazole-based directing group in the target compound.
- Functional Applications : The N,O-bidentate group facilitates metal-catalyzed C–H activation, as demonstrated in its synthesis and characterization . In contrast, the benzotriazole group in the target compound may offer stronger π-coordination or improved stability in acidic conditions, broadening its utility in diverse catalytic systems.
- Key Difference : The absence of a triazole ring in this analog limits its ability to participate in redox-active or multidentate coordination modes.
Triazole-Containing Agrochemicals ()
- Example: Difenoconazole (1,2,4-triazole derivative) is a fungicide with a dioxolane and chlorophenyl substituents.
- Structural Contrast: The target compound’s 1,2,3-benzotriazole core differs from the 1,2,4-triazole in agrochemicals, which is critical for bioactivity. Difenoconazole’s halogenated aromatic groups enhance antifungal properties, whereas the target compound’s dibenzylamine and phenylmethyl groups suggest non-agrochemical applications, such as synthetic intermediates or ligands.
- Reactivity Insight : The 1,2,3-benzotriazole’s electron-deficient nature may reduce pesticidal efficacy but improve compatibility with transition-metal catalysts .
Amine Derivatives ()
- Example : 2-(Diphenylmethoxy)-N-methylethanamine (Entry j) shares diphenylmethoxy and amine functionalities.
- This structural distinction could make the target compound more suitable for stabilizing metal complexes or facilitating phase-transfer reactions.
- Application Context : Compounds like Entry j are often intermediates in pharmaceuticals, whereas the target compound’s design suggests a focus on catalysis or protective-group chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Directing Group Efficiency : The benzotriazole group in the target compound may outperform N,O-bidentate ligands in reactions requiring robust π-coordination or resistance to hydrolysis .
- Solubility and Stability : The dibenzylamine moiety likely improves solubility in organic solvents compared to simpler amine derivatives, aiding in reaction optimization .
Biological Activity
[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C27H24N4. Its structure consists of a benzotriazole moiety linked to a dibenzylamine group, contributing to its unique chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted that various benzotriazole derivatives demonstrated notable antibacterial effects against strains such as Escherichia coli and Bacillus subtilis. Specifically, compounds with bulky hydrophobic groups showed enhanced antimicrobial potency due to increased membrane permeability and interaction with bacterial cell walls .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | B. subtilis | 18 |
| Compound C | Pseudomonas fluorescens | 12 |
Antifungal Activity
Benzotriazole compounds have also been evaluated for their antifungal activity. A notable finding was that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Candida albicans ranging from 1.6 to 25 μg/ml. The introduction of electron-withdrawing groups significantly enhanced antifungal properties .
Table 2: Antifungal Activity of Selected Benzotriazole Derivatives
| Compound Name | Fungal Strain Tested | MIC (μg/ml) |
|---|---|---|
| Compound D | C. albicans | 5 |
| Compound E | Aspergillus niger | 12.5 |
Antiparasitic Activity
Recent studies have shown that some benzotriazole derivatives possess antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, N-benzenesulfonylbenzotriazole demonstrated a dose-dependent inhibitory effect on epimastigote forms of the parasite, with a significant reduction in parasite viability observed at concentrations as low as 25 μg/mL .
The biological activity of [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
- Enzyme Inhibition : Some studies suggest that benzotriazoles can inhibit key enzymes in microbial metabolism, thereby stifling growth and reproduction.
- Interference with DNA Synthesis : Certain derivatives may interact with nucleic acids or inhibit DNA synthesis pathways in pathogens.
Case Studies
A comprehensive analysis was conducted on the effectiveness of various benzotriazole derivatives against different microbial strains. One significant case study involved testing a series of synthesized benzotriazole compounds for their antibacterial and antifungal activities. The results indicated that structural modifications significantly influenced their biological efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing [1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine with high purity?
Methodological Answer:
- Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating. For example, microwave irradiation (150°C, 30 min) in polar solvents like DMF improves yield and purity .
- 1,3-dipolar cycloaddition between azides and alkynes can be employed, followed by purification via column chromatography using ethyl acetate/hexane gradients .
- Key validation : Monitor reaction progress using TLC and confirm purity via 1D/2D NMR (e.g., HSQC, COSY) to resolve overlapping signals from benzotriazole and dibenzylamine moieties .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 2D NMR experiments : COSY and HSQC elucidate proton-proton and proton-carbon connectivity, distinguishing benzotriazole protons (δ 7.2–8.1 ppm) from aromatic dibenzylamine signals .
- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the benzotriazole ring relative to the methylphenyl group .
- Mass spectrometry (HPLC-MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₂₄N₄: 392.20) and detects impurities.
Q. How does solvent polarity influence the compound’s stability and reactivity?
Methodological Answer:
- Solvatochromic analysis : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) reveals shifts in λmax due to benzotriazole’s electron-withdrawing effects. Polar solvents stabilize charge-transfer interactions, reducing degradation .
- Accelerated stability testing : Store samples in anhydrous DMSO or toluene at –20°C to prevent hydrolysis of the dibenzylamine group .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-311+G(d,p)) to identify steric hindrance from the dibenzylamine group, which slows SN2 pathways .
- Kinetic studies : Use pseudo-first-order conditions with varying nucleophiles (e.g., KCN, NaN₃) to determine rate constants. Correlate results with Hammett σ values to assess electronic effects .
Q. How can computational tools predict this compound’s biological activity or catalytic potential?
Methodological Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The benzotriazole moiety often acts as a hydrogen-bond acceptor, enhancing binding affinity .
- COMSOL Multiphysics with AI integration : Model reaction dynamics in flow reactors to optimize catalytic performance. AI algorithms can predict optimal temperature/pressure conditions for cross-coupling reactions .
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results)?
Methodological Answer:
- Factorial design of experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify confounding variables. Use ANOVA to assess significance .
- Orthogonal regression analysis : Statistically isolate factors causing yield discrepancies (e.g., trace moisture in solvents degrading intermediates) .
- Replicate studies : Conduct triplicate runs under controlled conditions to confirm reproducibility .
Q. What advanced reactor designs improve scalability for synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
